molecular formula C20H19F3N6O B2806230 3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2380193-92-8

3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2806230
CAS No.: 2380193-92-8
M. Wt: 416.408
InChI Key: CKQQGZBJNYGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluoro-phenylpyrimidinyl group, and an azetidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethyl group, and the coupling of the azetidinyl and pyrimidinyl groups. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDC, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-27-10-14(17(26-27)18(22)23)20(30)28(2)13-8-29(9-13)19-15(21)16(24-11-25-19)12-6-4-3-5-7-12/h3-7,10-11,13,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQQGZBJNYGAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.